molecular formula C20H25N5O2 B4038203 1-[2-nitro-5-(1-piperazinyl)phenyl]-4-phenylpiperazine

1-[2-nitro-5-(1-piperazinyl)phenyl]-4-phenylpiperazine

Cat. No.: B4038203
M. Wt: 367.4 g/mol
InChI Key: WYPAPJUZTDQHCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-nitro-5-(1-piperazinyl)phenyl]-4-phenylpiperazine is a useful research compound. Its molecular formula is C20H25N5O2 and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.20082506 g/mol and the complexity rating of the compound is 479. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Interaction with Human Platelet 5-HT2 Receptors

Nitro and amino phenylpiperazines, including compounds structurally related to 1-[2-nitro-5-(1-piperazinyl)phenyl]-4-phenylpiperazine, have been synthesized to explore their agonist and antagonist activities at the human platelet 5-hydroxytryptamine2 (5-HT2) receptor. These studies have revealed that electron-withdrawing substituents like the nitro group can significantly enhance the binding affinity of these compounds to the 5-HT2 receptor, highlighting their potential in modulating receptor-mediated responses (Vandenberg et al., 1989).

Nickel(II) Complexes with Piperazinyl Moiety

Nickel(II) complexes incorporating a flexible piperazinyl moiety have been synthesized to investigate their interaction with DNA, proteins, and their catalytic properties mimicking catecholase-like activities. The structural flexibility of the piperazinyl ring contributes to the complexes' ability to bind effectively to biomolecules and exhibit promising catalytic activities, underscoring their potential in biochemical and medicinal applications (Das et al., 2015).

Antimicrobial Activities of Piperazine Derivatives

Hydrazones derived from phenyl-, benzyl-, and benzhydryl-aminopiperazines have been synthesized and evaluated for their in vitro antimicrobial activities. Certain compounds within this class demonstrated effectiveness against a range of bacterial and fungal pathogens, suggesting their potential as leads for developing new antimicrobial agents (Yung et al., 1971).

Crystal Structure Analysis

The crystal structure analysis of various piperazine derivatives, including salts and complexes, provides insights into their conformational dynamics and intermolecular interactions. Such studies are crucial for understanding the chemical behavior and potential application areas of these compounds in material science, pharmaceuticals, and catalysis (Dutkiewicz et al., 2011).

Environmental Implications of Piperazine Use

Research on the kinetics of N-nitrosopiperazine formation from nitrite and piperazine in CO2 capture processes sheds light on the environmental implications of using piperazine-based compounds in industrial applications. Understanding the formation mechanisms of potentially carcinogenic nitrosamines is critical for developing safer and more environmentally friendly CO2 capture technologies (Goldman et al., 2013).

Properties

IUPAC Name

1-(2-nitro-5-piperazin-1-ylphenyl)-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c26-25(27)19-7-6-18(22-10-8-21-9-11-22)16-20(19)24-14-12-23(13-15-24)17-4-2-1-3-5-17/h1-7,16,21H,8-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPAPJUZTDQHCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.